molecular formula C8H15F2N B1433078 (4,4-Difluoro-1-methylcyclohexyl)methanamine CAS No. 1708157-79-2

(4,4-Difluoro-1-methylcyclohexyl)methanamine

Cat. No. B1433078
M. Wt: 163.21 g/mol
InChI Key: OWONXEKZPVRDKW-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylcyclohexyl)methanamine, also known as DFMMA, is an organic compound that belongs to the class of amines. It is a colorless, volatile liquid with a mild odor and a boiling point of 97.5 °C. DFMMA is a versatile compound, with a wide range of applications in organic synthesis, the pharmaceutical industry, and the development of new materials.

Scientific Research Applications

Catalytic Applications

(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, has been synthesized and used in catalytic transfer hydrogenation reactions with ruthenium complexes. These catalysts achieved high conversions and turnover frequency values in the hydrogenation of acetophenone derivatives, demonstrating their potential in catalytic applications.

Analytical Characterizations

The rise of new psychoactive substances marketed as "research chemicals" has led to the analytical characterization of various arylcyclohexylamines, including compounds structurally similar to (4,4-Difluoro-1-methylcyclohexyl)methanamine. These studies aid in the identification of new substances of abuse, contributing to forensic and legislative efforts to control their spread.

Photocytotoxic Applications

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine ligands have shown unprecedented photocytotoxicity in red light, indicating their potential in cellular imaging and as photocytotoxic agents in medical research.

Antimicrobial Activities

New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from compounds related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These findings highlight the compound's potential in the development of new antimicrobial agents.

Environmental Impact Studies

Studies on the cis- and trans-isomers of (4-methylcyclohexyl)methanol, a compound structurally related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have provided valuable data on their physicochemical properties. This research aids in understanding the environmental fate and impact of such compounds, particularly in the context of chemical spills.

properties

IUPAC Name

(4,4-difluoro-1-methylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWONXEKZPVRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoro-1-methylcyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.